molecular formula C10H15N5O2 B11506865 7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 62671-63-0

7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11506865
CAS No.: 62671-63-0
M. Wt: 237.26 g/mol
InChI Key: HWBUIEBTERCYEQ-UHFFFAOYSA-N
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Description

7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the purine ring. One common method is the reaction of 3-methylxanthine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Major Products Formed

    Oxidation: N-oxides of the purine derivative.

    Reduction: Reduced forms of the purine derivative.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant effects.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a dimethylaminoethyl group, which can enhance its solubility and interaction with biological targets. Its unique structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.

Properties

CAS No.

62671-63-0

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

7-[2-(dimethylamino)ethyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C10H15N5O2/c1-13(2)4-5-15-6-11-8-7(15)9(16)12-10(17)14(8)3/h6H,4-5H2,1-3H3,(H,12,16,17)

InChI Key

HWBUIEBTERCYEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CCN(C)C

Origin of Product

United States

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